Loxoprofenol-SRS (tromethamine)

Description

Positioning within Loxoprofen (B1209778) Metabolism as an Active Metabolite

Loxoprofen is administered in an inactive form and undergoes rapid biotransformation in the body to exert its therapeutic effects. A crucial step in this process is the reduction of a ketone group on the cyclopentyl ring of the loxoprofen molecule. This metabolic conversion is primarily carried out by the enzyme carbonyl reductase, which is present in the liver and other tissues. immunomart.comtargetmol.comnih.gov

This enzymatic reaction results in the formation of two alcohol metabolites: a trans-alcohol form and a cis-alcohol form. The trans-alcohol metabolite, specifically the (2S,1′R,2′S)-loxoprofen alcohol isomer, is known as Loxoprofenol-SRS. medchemexpress.com This particular stereoisomer is the principal active metabolite responsible for the anti-inflammatory and analgesic properties associated with loxoprofen. medchemexpress.comresearchgate.net In contrast, the cis-alcohol metabolite exhibits minimal pharmacological activity. immunomart.com

The active Loxoprofenol-SRS then acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, both COX-1 and COX-2. medchemexpress.comresearchgate.net By inhibiting these enzymes, Loxoprofenol-SRS blocks the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. medchemexpress.com Loxoprofen itself demonstrates negligible inhibitory activity against COX enzymes in vitro. medchemexpress.comresearchgate.net

Following its formation, Loxoprofenol-SRS can undergo further metabolism, including hydroxylation by cytochrome P450 enzymes (primarily CYP3A4 and CYP3A5) and glucuronidation by UDP-glucuronosyltransferase enzymes (notably UGT2B7), to facilitate its excretion from the body.

Rationale for Academic Inquiry into Loxoprofenol-SRS (tromethamine)'s Preclinical Significance

The academic and preclinical investigation into Loxoprofenol-SRS (tromethamine) is driven by several key factors. A primary motivator is the potential for "superior anti-inflammatory and analgesic activities" compared to the parent drug, as suggested by preclinical studies. By administering the active metabolite directly, researchers can bypass the metabolic activation step, which may lead to a more rapid onset of action and more predictable therapeutic effects.

Furthermore, the development of an intravenous formulation of Loxoprofenol-SRS (tromethamine) addresses a significant clinical need. targetmol.com Intravenous administration is essential for patients who are unable to take oral medications, such as those in a postoperative setting or those with gastrointestinal conditions that preclude the use of oral NSAIDs. The tromethamine salt of Loxoprofenol-SRS is utilized to enhance the solubility and stability of the compound, making it suitable for an intravenous dosage form.

Preclinical studies have been designed to quantify the anti-inflammatory and analgesic efficacy of Loxoprofenol-SRS (tromethamine). For instance, in a rat air pouch model of inflammation, the administration of loxoprofen sodium, which is converted to Loxoprofenol-SRS in vivo, demonstrated a dose-dependent reduction in prostaglandin (B15479496) E2 levels in both the inflammatory exudate and stomach tissue. researchgate.net These findings underscore the potent anti-inflammatory effects attributable to the active metabolite.

The following tables present data from preclinical research, illustrating the anti-inflammatory and analgesic efficacy of Loxoprofenol-SRS (tromethamine).

Table 1: Anti-Inflammatory Activity of Loxoprofenol-SRS (tromethamine) in a Preclinical Model

| Preclinical Model | Parameter Measured | Efficacy of Loxoprofenol-SRS (tromethamine) |

| Rat Carrageenan-Induced Paw Edema | Reduction in paw edema | Dose-dependent reduction in paw swelling |

| Rat Air Pouch | Prostaglandin E2 in exudate | ED50 of 2.0 mg/kg (for parent drug) |

| Rat Air Pouch | Prostaglandin E2 in stomach | ED50 of 2.1 mg/kg (for parent drug) |

Data derived from studies on loxoprofen sodium, with effects attributed to its active metabolite, Loxoprofenol-SRS. researchgate.net

Table 2: Analgesic Activity of Loxoprofenol-SRS (tromethamine) in a Preclinical Model

| Preclinical Model | Parameter Measured | Efficacy of Loxoprofenol-SRS (tromethamine) |

| Rat Platelet Aggregation | Thromboxane B2 production | ED50 of 0.34 mg/kg (for parent drug) |

Data derived from studies on loxoprofen sodium, with effects attributed to its active metabolite, Loxoprofenol-SRS. researchgate.net

Properties

Molecular Formula |

C19H31NO6 |

|---|---|

Molecular Weight |

369.5 g/mol |

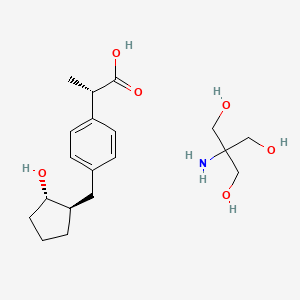

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H20O3.C4H11NO3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;5-4(1-6,2-7)3-8/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18);6-8H,1-3,5H2/t10-,13+,14-;/m0./s1 |

InChI Key |

KKXOFLIVGRXAGS-QUKBKRQQSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O.C(C(CO)(CO)N)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Preclinical Pharmacological Mechanisms and Efficacy of Loxoprofenol Srs Tromethamine

In Vitro Molecular Interaction and Enzymatic Inhibition Studies

The primary mechanism of action of Loxoprofenol-SRS (tromethamine) involves the inhibition of cyclooxygenase enzymes, which are key to the inflammatory cascade.

Cyclooxygenase (COX) Isoform Inhibition Profiling

Studies have been conducted to determine the inhibitory activity of Loxoprofenol-SRS (tromethamine) against the two main isoforms of the COX enzyme, COX-1 and COX-2.

In enzymatic assays using recombinant human COX-1, Loxoprofenol-SRS (tromethamine) has demonstrated inhibitory activity. One study reported an IC50 value, the concentration required to inhibit 50% of the enzyme's activity, of 0.5 ± 0.08 µM . cpu.edu.cn However, another study has reported a different IC50 value of 1.47 µM for COX-1 inhibition. cpu.edu.cn This discrepancy may be attributable to variations in experimental conditions and assay methodologies.

Similarly, the inhibitory potential of Loxoprofenol-SRS (tromethamine) against recombinant human COX-2 has been evaluated. One set of findings indicates an IC50 value of 0.39 ± 0.05 µM . cpu.edu.cn In contrast, a separate investigation reported a significantly lower IC50 of 0.026 µM , suggesting more potent inhibition of this isoform. cpu.edu.cn

Based on the available enzymatic inhibition data, the selectivity of Loxoprofenol-SRS (tromethamine) for COX-2 over COX-1 can be considered. Using the first set of IC50 values (0.5 µM for COX-1 and 0.39 µM for COX-2), the compound appears to be a relatively non-selective inhibitor. However, the second set of data (1.47 µM for COX-1 and 0.026 µM for COX-2) would suggest a moderate selectivity for COX-2. cpu.edu.cn These conflicting reports highlight the need for further standardized comparative studies to definitively establish the selectivity profile.

Inhibition Studies in Human Whole Blood Assays

To provide a more physiologically relevant assessment of COX inhibition, human whole blood assays have been employed. In this ex vivo system, Loxoprofenol-SRS (tromethamine) demonstrated inhibition of both COX isoforms. The reported IC50 values were 0.28 ± 0.08 µM for COX-1 and 0.3 ± 0.05 µM for COX-2 . cpu.edu.cn These results from the whole blood assay suggest that Loxoprofenol-SRS (tromethamine) acts as a non-selective inhibitor of both COX-1 and COX-2 in a more complex biological environment.

Preclinical Anti-inflammatory Efficacy in Animal Models

The anti-inflammatory effects of Loxoprofenol-SRS (tromethamine) have been assessed in vivo using a standard model of inflammation. In a carrageenan-induced arthritic inflammation model in rats, intravenously administered Loxoprofenol-SRS (tromethamine) demonstrated a dose-dependent reduction in inflammation. The effective dose required to produce a 50% reduction in the inflammatory response (ED50) was determined to be 8.01 mg/kg . cpu.edu.cn

In comparative studies using the same animal model, Loxoprofenol-SRS (tromethamine) was found to be more potent than other established NSAIDs. For instance, the ED50 for parecoxib (B1662503) sodium was reported as 22.67 mg/kg , and for ibuprofen (B1674241), it was 21.04 mg/kg . cpu.edu.cn

Interactive Data Table: In Vitro COX Inhibition of Loxoprofenol-SRS (tromethamine)

| Assay Type | Target | IC50 (µM) | Reference |

| Enzymatic Assay | COX-1 | 0.5 ± 0.08 | cpu.edu.cn |

| Enzymatic Assay | COX-1 | 1.47 | cpu.edu.cn |

| Enzymatic Assay | COX-2 | 0.39 ± 0.05 | cpu.edu.cn |

| Enzymatic Assay | COX-2 | 0.026 | cpu.edu.cn |

| Human Whole Blood Assay | COX-1 | 0.28 ± 0.08 | cpu.edu.cn |

| Human Whole Blood Assay | COX-2 | 0.3 ± 0.05 | cpu.edu.cn |

Interactive Data Table: Preclinical Anti-inflammatory Efficacy in Carrageenan-Induced Arthritis (Rat)

| Compound | ED50 (mg/kg) | Reference |

| Loxoprofenol-SRS (tromethamine) | 8.01 | cpu.edu.cn |

| Parecoxib sodium | 22.67 | cpu.edu.cn |

| Ibuprofen | 21.04 | cpu.edu.cn |

Preclinical Analgesic Activity Assessments in Animal Models

The analgesic properties of Loxoprofenol-SRS (tromethamine), also known as HR1405-01, have been evaluated in established animal models of pain. These preclinical studies are fundamental in determining the potential therapeutic efficacy of a compound by assessing its ability to alleviate pain responses induced by chemical or mechanical stimuli. The primary mechanism of action for Loxoprofenol-SRS (tromethamine) is understood to be through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in pain and inflammation. nih.govresearchgate.net

Research has demonstrated that HR1405-01, the bioactive metabolite of loxoprofen (B1209778), exhibits potent analgesic effects in various preclinical assays. nih.gov These evaluations are critical for establishing a pharmacological profile and for comparing the potency of a new chemical entity against existing therapeutic agents.

One of the standard models for screening peripheral analgesic activity is the acetic acid-induced writhing test in mice. nih.gov This test induces a pain response characterized by abdominal constrictions and stretching. In a comparative study, HR1405-01 injection demonstrated a significantly greater analgesic effect than other non-steroidal anti-inflammatory drugs (NSAIDs) such as parecoxib sodium and ibuprofen. cpu.edu.cn The half-maximal effective dose (ED50) for HR1405-01 was found to be substantially lower, indicating higher potency. cpu.edu.cn

The analgesic efficacy of HR1405-01 was further investigated in a model of inflammatory pain, the carrageenan-induced mechanical hyperalgesia assay. cpu.edu.cn This model assesses the response to a mechanical stimulus in an inflamed paw, mimicking a state of heightened pain sensitivity. The results from this assay also pointed to the strong analgesic activity of HR1405-01. cpu.edu.cn Additionally, the formalin test, which evaluates the response to a persistent chemical stimulus and has both an early neurogenic and a later inflammatory phase, was utilized to characterize the analgesic profile of HR1405-01. cpu.edu.cn

The collective findings from these preclinical animal models underscore the potent analgesic activity of Loxoprofenol-SRS (tromethamine), positioning it as a compound with significant potential for pain management. nih.gov The data from these studies provide a quantitative measure of its efficacy and a basis for comparison with other established analgesics.

Data from Preclinical Analgesic Models

The following tables present the data from the preclinical evaluation of Loxoprofenol-SRS (tromethamine) in various animal models of pain.

Table 1: Acetic Acid-Induced Writhing Test in Mice

This table summarizes the results of the acetic acid-induced writhing test, comparing the analgesic efficacy of HR1405-01 with parecoxib sodium and ibuprofen. The data includes the half-maximal effective dose (ED50), which represents the dose required to produce a 50% analgesic effect.

| Compound | ED50 (mg/kg) |

| HR1405-01 | 0.43 |

| Parecoxib Sodium | 15.72 |

| Ibuprofen | 5.00 |

| Data sourced from Hai Ye, et al. Eur J Med Chem. 2022 May 5;235:114258. cpu.edu.cn |

Table 2: Carrageenan-Induced Mechanical Hyperalgesia Assay

This table shows the half-maximal effective dose (ED50) of HR1405-01 in the carrageenan-induced mechanical hyperalgesia assay, a model for inflammatory pain.

| Compound | ED50 (mg/kg) |

| HR1405-01 | 1.28 |

| Data sourced from Hai Ye, et al. Eur J Med Chem. 2022 May 5;235:114258. cpu.edu.cn |

In Vivo Preclinical Pharmacokinetics and Biotransformation of Loxoprofenol Srs Tromethamine

Metabolic Conversion Pathways of Loxoprofen (B1209778) to Loxoprofenol-SRS

The transformation of loxoprofen into its pharmacologically active metabolite, loxoprofenol-SRS, is a critical step for its anti-inflammatory and analgesic properties. nih.gov

Identification of Key Metabolizing Enzymes (e.g., Aldehyde-ketone Reductases, Carbonyl Reductases)

The primary enzymes responsible for the conversion of loxoprofen to its active trans-alcohol metabolite are carbonyl reductases. nih.govnih.govdrugbank.comnih.govresearchgate.net These enzymes are crucial for the bioactivation of this prodrug. nih.govnih.govdrugbank.comnih.gov

Furthermore, UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, play a role in the metabolism of loxoprofen and its alcohol metabolites by forming glucuronide conjugates. nih.govnih.govdrugbank.com

Anatomical Sites of Metabolic Transformation (e.g., Hepatic, Extrahepatic Tissues)

The liver is a primary site for the metabolism of loxoprofen, where carbonyl reductases convert it to its active trans-alcohol form. nih.govnih.govdrugbank.comnih.gov However, evidence suggests that this metabolic conversion is not limited to the liver. nih.gov

Studies in rats have shown that the formation of loxoprofen's metabolites occurs in both liver homogenates and blood, but not in muscle homogenates or plasma, indicating that extrahepatic tissues are also involved in its biotransformation. nih.gov The skin has also been identified as a site of metabolic conversion, where carbonyl reductases metabolize topically applied loxoprofen into its active trans-alcohol form. drugbank.comnih.gov

Disposition of Loxoprofenol-SRS (tromethamine) in Preclinical Species

The disposition of loxoprofenol-SRS, including its metabolic fate and the influence of its stereochemistry, has been investigated in various preclinical animal models.

Characterization of Metabolic Fate and Metabolite Identification

Following its formation from loxoprofen, loxoprofenol-SRS undergoes further metabolism. Eight different microsomal metabolites of loxoprofen have been identified, including two alcohol metabolites (the active trans-alcohol form and the inactive cis-alcohol form), two mono-hydroxylated metabolites, and four glucuronide conjugates. nih.gov The glucuronidation of the alcohol metabolites is catalyzed by UGT2B7, leading to their eventual excretion. drugbank.com Studies in monkeys, mice, and dogs have detected glucuronide conjugates of the alcohol metabolites in urine. nih.gov

Influence of Stereoisomers on In Vivo Metabolism

Loxoprofen has two chiral centers, resulting in four stereoisomers. nih.gov The in vivo metabolism of loxoprofen is stereospecific. nih.gov

Research in rats has demonstrated that chiral inversion occurs for the (2R)-isomers of loxoprofen. nih.gov Specifically, the (1'S,2R)-isomer inverts to the (1'S,2S)-isomer, and the (1'R,2R)-isomer inverts to the (1'R,2S)-isomer. nih.gov

Furthermore, the reduction of the α-substituted cyclopentanone (B42830) moiety only happens for the (1'R)-isomers. The (1'R,2R)-isomer is reduced to the (2'S,1'R,2R)-trans-alcohol, and the (1'R,2S)-isomer is reduced to the (2'S,1'R,2S)-trans-alcohol. nih.gov Notably, the (1'R,2R)-isomer undergoes both inversion and reduction reactions, while the (1'S,2S)-isomer undergoes neither, leading to significant differences in their elimination rates in vivo. nih.gov

Comparative Pharmacokinetic Analyses across Preclinical Animal Models

Pharmacokinetic studies of loxoprofen and its metabolites have been conducted in several preclinical species, including rats and mice, to understand its absorption, distribution, metabolism, and excretion.

In rats, the pharmacokinetics of loxoprofen and its active and inactive alcohol metabolites were compared after intragastric, intravenous, and intramuscular administration. The results showed that the area under the curve (AUC) for loxoprofen and its metabolites was not significantly different across the different routes of administration. nih.gov The formation clearances for the active (trans-alcohol) and inactive (cis-alcohol) metabolites after intravenous administration were 1.08 and 0.87 mL/min/kg, respectively. nih.gov

In mice, the co-administration of CYP3A modulators, such as dexamethasone (B1670325) (an inducer) and ketoconazole (B1673606) (an inhibitor), significantly altered the pharmacokinetic parameters of loxoprofen and its cis- and trans-alcohol metabolites. mdpi.com Dexamethasone treatment led to a decrease in the maximum concentration (Cmax) and AUC of loxoprofen and its alcohol metabolites, while ketoconazole treatment resulted in an increase in the Cmax and AUC of the cis- and trans-alcohol metabolites. mdpi.com

The following interactive table provides a summary of key pharmacokinetic parameters of loxoprofen and its metabolites in mice treated with a CYP3A inducer (Dexamethasone).

| Compound | Treatment Group | Cmax (µg/mL) | Tmax (min) | AUC(0–60) (µg·min/mL) |

| Loxoprofen | Vehicle | 5.8 ± 0.5 | 5.0 ± 0.0 | 111.3 ± 13.5 |

| Dexamethasone | 3.1 ± 0.4 | 5.0 ± 0.0 | 59.9 ± 7.6 | |

| cis-Loxoprofenol | Vehicle | 1.2 ± 0.1 | 10.0 ± 0.0 | 44.5 ± 5.4 |

| Dexamethasone | 0.7 ± 0.1 | 10.0 ± 0.0 | 25.1 ± 3.1 | |

| trans-Loxoprofenol | Vehicle | 2.1 ± 0.2 | 10.0 ± 0.0 | 73.0 ± 8.9 |

| Dexamethasone | 1.2 ± 0.1 | 10.0 ± 0.0 | 41.5 ± 5.1 | |

| Data adapted from a study in ICR mice. mdpi.com |

The following interactive table summarizes key pharmacokinetic parameters of loxoprofen and its metabolites in mice treated with a CYP3A inhibitor (Ketoconazole).

| Compound | Treatment Group | Cmax (µg/mL) | Tmax (min) | AUC(0–60) (µg·min/mL) |

| Loxoprofen | Vehicle | 5.5 ± 0.7 | 5.0 ± 0.0 | 105.2 ± 12.8 |

| Ketoconazole | 5.9 ± 0.7 | 5.0 ± 0.0 | 112.9 ± 13.7 | |

| cis-Loxoprofenol | Vehicle | 1.2 ± 0.1 | 10.0 ± 0.0 | 44.5 ± 5.4 |

| Ketoconazole | 1.6 ± 0.1 | 10.0 ± 0.0 | 49.0 ± 5.9 | |

| trans-Loxoprofenol | Vehicle | 2.1 ± 0.2 | 10.0 ± 0.0 | 73.0 ± 8.9 |

| Ketoconazole | 3.1 ± 0.3 | 10.0 ± 0.0 | 80.4 ± 9.6 | |

| Data adapted from a study in ICR mice. mdpi.com |

Structure Activity Relationship Sar Studies of Loxoprofenol Srs and Its Stereoisomers

Elucidation of Stereochemical Impact on Cyclooxygenase Inhibition

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. Loxoprofen (B1209778) itself is inactive, but its active metabolite, loxoprofenol, is a potent inhibitor of both COX-1 and COX-2. researchgate.net The stereochemistry at both chiral centers of the loxoprofen molecule significantly influences its interaction with the COX enzymes.

Research has demonstrated that the biological activity of loxoprofen resides almost exclusively in its trans-alcohol metabolite. nih.gov Specifically, the loxoprofenol-SRS isomer has been identified as the most pharmacologically active metabolite. researchgate.netcpu.edu.cn

Studies have reported varying COX inhibitory profiles for Loxoprofenol-SRS. One study found it to be a potent, non-selective inhibitor of both COX-1 and COX-2 in enzymatic and human whole blood assays. cpu.edu.cn However, a more recent study indicated a moderate selectivity for COX-2. cpu.edu.cn This discrepancy may arise from different experimental conditions and assay systems.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Loxoprofenol-SRS

| Study | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |

| Enzymatic Assay (Study 1) cpu.edu.cn | 0.5 ± 0.08 | 0.39 ± 0.05 | ~1.3 |

| Human Whole Blood Assay (Study 1) cpu.edu.cn | 0.28 ± 0.08 | 0.3 ± 0.05 | ~0.93 |

| Human Recombinant Assay (Study 2) cpu.edu.cn | 1.47 | 0.026 | ~56.5 |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity ratio indicates greater selectivity for COX-2.

The general principle of stereoselective inhibition by chiral NSAIDs, such as ibuprofen (B1674241) and ketoprofen, has been well-established. nih.gov The S-enantiomers of these drugs are significantly more potent inhibitors of both COX-1 and COX-2 than their corresponding R-enantiomers. nih.gov This highlights the critical role of the three-dimensional arrangement of atoms in the molecule for effective binding to the active site of the COX enzymes.

Correlation of Molecular Structure with Preclinical Pharmacological Activities

The stereochemical configuration of loxoprofen's metabolites directly correlates with their in vivo anti-inflammatory and analgesic activities. Preclinical studies in animal models have consistently demonstrated the superior efficacy of the active metabolites.

In a carrageenan-induced paw edema model in rats, a common test for anti-inflammatory activity, intramuscular administration of loxoprofen sodium showed potent dose-dependent reduction in paw edema. nih.gov The therapeutic effects in adjuvant-induced arthritis in rats were also significant. nih.gov The analgesic effect, evaluated in various pain models, was also found to be more potent with intramuscular administration compared to oral application. nih.gov

A study specifically investigating Loxoprofenol-SRS (tromethamine), also known as HR1405-01, revealed that it exhibited significantly stronger anti-inflammatory and analgesic activities compared to parecoxib (B1662503) sodium and ibuprofen injections in preclinical trials. nih.gov

Table 2: Comparative Preclinical Efficacy of Loxoprofen and its Metabolites

| Compound/Test | Animal Model | Endpoint | Result |

| Loxoprofen Sodium (i.m.) | Rat | Carrageenan-induced Edema (ED50) | 1.15 mg/kg nih.gov |

| Loxoprofen Sodium (i.m.) | Rat | Acetic Acid-induced Writhing (ED50) | More potent than oral administration nih.gov |

| Loxoprofenol-SRS (i.v.) | Rat | Carrageenan-induced Paw Edema | Significantly stronger anti-inflammatory activity than parecoxib sodium and ibuprofen injection. nih.gov |

| Loxoprofenol-SRS (i.v.) | Mouse | Acetic Acid-induced Writhing | Significantly stronger analgesic activity than parecoxib sodium and ibuprofen injection. nih.gov |

ED50 represents the dose required to produce a therapeutic effect in 50% of the population.

Design Principles Based on SAR Insights for Analog Development

The structure-activity relationship insights gleaned from loxoprofen and its stereoisomers have provided a foundation for the design of new analogs with potentially improved therapeutic profiles. A primary goal in NSAID development is to enhance anti-inflammatory and analgesic efficacy while minimizing adverse effects, particularly gastrointestinal toxicity associated with COX-1 inhibition.

One key design principle derived from loxoprofen SAR is the focus on developing single, active stereoisomers. The development of Loxoprofenol-SRS (tromethamine) as an intravenous formulation is a direct application of this principle, aiming to deliver the most active metabolite directly to the systemic circulation, potentially leading to a faster onset of action and a more predictable pharmacokinetic profile. nih.govnih.gov The excellent solubility of the tromethamine salt of Loxoprofenol-SRS also allows for a formulation without the need for cosolvents, which can have their own side effects. nih.gov

Another design strategy involves modifying the chemical structure to alter COX selectivity. For instance, a study on a fluoro-loxoprofen (B10848829) derivative demonstrated that it is less ulcerogenic than the parent compound while maintaining similar anti-inflammatory activity. nih.gov This suggests that strategic modifications to the loxoprofen scaffold can dissociate the therapeutic effects from some of the undesirable side effects. The pharmacokinetic profile of this fluoro-derivative showed a more rapid clearance from plasma, which could contribute to its improved safety profile. nih.gov

The synthesis of a series of loxoprofen derivatives has also been explored to identify compounds with a higher specificity for COX-2 over COX-1. nih.gov This research exemplifies the ongoing efforts to refine the structure of loxoprofen-based compounds to achieve a better balance of efficacy and safety.

Analytical Methodologies for Rigorous Research on Loxoprofenol Srs Tromethamine

Chromatographic Techniques for Purity and Impurity Profiling (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic methods are the cornerstone for assessing the purity of Loxoprofenol-SRS (tromethamine) and identifying and quantifying any potential impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating the active pharmaceutical ingredient (API) from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) is widely used for its precision and robustness in quantifying loxoprofen (B1209778) and separating it from its impurities. A typical reversed-phase HPLC (RP-HPLC) method allows for the effective separation of loxoprofen from its synthetic precursors and potential degradation products. The method's parameters are meticulously optimized to achieve sharp peaks and good resolution.

For instance, a validated stability-indicating HPLC method for loxoprofen sodium, which is analytically comparable to the tromethamine salt, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. Detection is typically carried out using a UV detector, where loxoprofen exhibits strong absorbance.

Table 1: Example of HPLC Parameters for Loxoprofen Analysis

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 222 nm |

| Column Temperature | 30°C |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a higher level of specificity and sensitivity, making it invaluable for the identification of unknown impurities. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. Following separation in the chromatographic column, the analyte and any impurities are ionized and their mass-to-charge ratio is determined. This allows for the tentative identification of impurities based on their molecular weight, which is crucial for understanding degradation pathways and controlling the impurity profile of the drug substance.

Spectroscopic Techniques for Structural Confirmation and Elucidation (e.g., Proton Nuclear Magnetic Resonance, Carbon Nuclear Magnetic Resonance)

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of loxoprofen. Nuclear Magnetic Resonance (NMR) spectroscopy, including Proton (¹H) and Carbon-13 (¹³C) NMR, provides detailed information about the atomic framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum serve as a unique fingerprint for the loxoprofen molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

The combined data from both ¹H and ¹³C NMR are used to piece together the exact structure of the molecule, confirming the identity of the compound and ensuring no structural isomerization has occurred during synthesis.

Table 2: Illustrative NMR Spectral Data for Loxoprofen

| Technique | Description | Illustrative Chemical Shifts (δ) in ppm |

| ¹H NMR | Provides data on the proton environments. | Signals corresponding to aromatic protons, the methine proton (CH), the methyl group (CH₃), and the methylene (B1212753) group (CH₂) adjacent to the carbonyl group. |

| ¹³C NMR | Provides data on the carbon skeleton. | Resonances for the carboxylic acid carbon, ketone carbonyl carbon, aromatic carbons, and aliphatic carbons. |

Chiral Analytical Methods for Enantiomeric Excess and Purity Determination

Loxoprofen is a chiral compound, existing as two enantiomers, (S)-loxoprofen and (R)-loxoprofen. Following administration, loxoprofen, which is a prodrug, is metabolized to its active form, an alcohol derivative which also possesses chirality. The primary active metabolite is the trans-alcohol form. Since different enantiomers can have distinct pharmacological and toxicological profiles, methods to separate and quantify them are critical.

Chiral analytical methods are specifically designed to determine the enantiomeric purity of the drug substance and to study its stereoselective metabolism. Chiral HPLC is the most common technique for this purpose. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based chiral columns, for example, are frequently effective in separating the enantiomers of non-steroidal anti-inflammatory drugs (NSAIDs) like loxoprofen.

LC-MS/MS methods have also been developed for the simultaneous determination of loxoprofen and its chiral alcohol metabolites in biological matrices like plasma. These methods are essential for pharmacokinetic studies that investigate the stereoselective disposition of the drug in the body. The ability to separate and quantify the parent drug and its diastereomeric metabolites (e.g., cis- and trans-alcohol forms) provides a complete picture of its metabolic fate.

Table 3: Chiral HPLC Method Example

| Parameter | Specification |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 222 nm |

| Purpose | Separation of (S)-loxoprofen and (R)-loxoprofen; Determination of enantiomeric excess. |

Computational and in Silico Approaches in Loxoprofenol Srs Tromethamine Research

Structure-Based Drug Design Applications

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize potential drug candidates. For Loxoprofenol-SRS, the primary targets are the COX enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov This method is used to understand the binding mode of Loxoprofenol-SRS within the active sites of COX-1 and COX-2.

Docking studies reveal that the stability of ligands within the COX-2 active site is influenced by interactions with key hydrophobic and hydrophilic amino acid residues. nih.gov For instance, in studies of similar inhibitors, crucial interactions involve hydrogen bonds with residues like Arg120, Tyr355, and Ser530, and hydrophobic contacts with residues such as Val349, Leu352, and Phe518. mdpi.com Docking simulations of Loxoprofenol-SRS would analyze how its functional groups form hydrogen bonds and hydrophobic interactions within the COX active site, providing insight into its non-selective inhibition profile. nih.gov The binding energy, calculated during docking, offers a quantitative measure of the binding affinity. For example, studies on other COX inhibitors have identified compounds with strong binding affinities, indicated by highly negative binding energy values (e.g., -10.39 kcal/mol). nih.govnih.gov

Table 1: Key Amino Acid Residues in COX-2 Active Site for Ligand Interaction

| Interaction Type | Key Residues |

|---|---|

| Hydrogen Bonding | Arg120, Tyr355, Ser530, Met522, Trp387 |

| Hydrophobic Contacts | Val349, Leu352, Leu359, Phe518, Gly526, Ala527 |

| Salt Bridge | Arg120, Arg513 |

Data derived from docking studies of various inhibitors with the COX-2 enzyme. mdpi.comresearchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific receptor. nih.gov A pharmacophore model for a COX inhibitor typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov

By analyzing the structure of Loxoprofenol-SRS bound to COX enzymes, a pharmacophore model can be generated. This model serves as a 3D query to screen large chemical databases for novel compounds that possess the same critical features, potentially leading to the discovery of new dual COX/5-LOX inhibitors or more selective COX-2 inhibitors. nih.govresearchgate.net The process involves aligning a set of active molecules and extracting the common features responsible for their biological activity. nih.gov

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time, offering insights into its stability and conformational changes. nih.govmdpi.com An MD simulation of the Loxoprofenol-SRS-COX complex would be run for a duration, such as 50 to 100 nanoseconds, to observe the stability of the interactions. nih.govmdpi.com

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial position. A stable RMSD plot indicates that the ligand remains securely bound within the active site. nih.govmdpi.com

Root-Mean-Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues. Low fluctuations in the active site residues suggest stable interactions with the ligand. researchgate.netmdpi.com

Radius of Gyration (Rg): Indicates the compactness of the protein-ligand complex. A stable Rg value suggests the complex maintains its structural integrity. nih.gov

These simulations help validate the binding poses predicted by docking and provide a more realistic understanding of the interactions under physiological conditions. mdpi.com

Ligand-Based Drug Design Methodologies

When the 3D structure of a target is unknown, ligand-based drug design (LBDD) methods are employed. nih.gov These approaches rely on the knowledge of molecules that are known to bind to the target.

Quantitative Structure-Activity Relationship (QSAR) is a prominent LBDD method. QSAR models are mathematical equations that correlate the chemical properties (descriptors) of a series of compounds with their biological activity. researchgate.net For Loxoprofenol-SRS and its analogs, a QSAR study would involve:

Data Set Collection: Assembling a series of loxoprofen (B1209778) derivatives with their measured COX inhibitory activities. nih.gov

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as electronic, steric, and lipophilic properties (e.g., logP, molar refractivity). researchgate.net

Model Development: Using statistical methods to build a model that predicts the inhibitory activity based on the descriptors.

Such models can guide the synthesis of new derivatives with potentially improved activity. For example, a QSAR study on other NSAID-like compounds might reveal that lipophilic, electron-withdrawing substituents at specific positions increase inhibitory activity. researchgate.net

Virtual Screening and Computational Prioritization of Related Chemical Entities

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netyoutube.com

Using the pharmacophore model or the docking protocol developed for Loxoprofenol-SRS, vast databases like the ZINC database can be screened. researchgate.neteurekaselect.com This process filters millions of compounds down to a manageable number of "hits" that show a high probability of binding to the COX enzymes. nih.gov

The initial hits from virtual screening are then subjected to further computational analysis for prioritization:

Molecular Docking: The hit compounds are docked into the COX active site to estimate their binding affinity and predict their binding mode. eurekaselect.com

ADME/Tox Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of the hits. researchgate.net

This multi-step computational workflow allows researchers to prioritize a small number of promising candidates for chemical synthesis and biological testing, significantly accelerating the drug discovery process. researchgate.netnih.gov

Emerging Research Directions and Novel Preclinical Applications of Loxoprofenol Srs Tromethamine

Investigation in Specialized Preclinical Models of Inflammation and Pain

Recent preclinical research has centered on characterizing the anti-inflammatory and analgesic efficacy of Loxoprofenol-SRS (tromethamine), designated as HR1405-01 in these studies, using established animal models. These investigations provide a foundational understanding of the compound's potential therapeutic utility.

In a key study, the anti-inflammatory activity of Loxoprofenol-SRS (tromethamine) was evaluated in a carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation. The results indicated a dose-dependent reduction in paw swelling. cpu.edu.cnnih.gov Comparatively, Loxoprofenol-SRS (tromethamine) demonstrated a more potent anti-inflammatory effect than both parecoxib (B1662503) sodium and ibuprofen (B1674241) injections. cpu.edu.cnnih.gov

The analgesic properties of Loxoprofenol-SRS (tromethamine) were assessed using the acetic acid-induced writhing test in mice, a model of visceral pain. nih.gov This test measures the frequency of abdominal constrictions, or "writhes," following the injection of an irritant. Loxoprofenol-SRS (tromethamine) exhibited a potent analgesic effect, significantly reducing the number of writhes. nih.gov Notably, its efficacy in this model was found to be substantially greater than that of parecoxib sodium and ibuprofen. nih.gov

Further evaluation in a formalin test, which models both acute and chronic pain phases, also supported the analgesic activity of Loxoprofenol-SRS (tromethamine). nih.gov These findings from various preclinical pain and inflammation models suggest that Loxoprofenol-SRS (tromethamine) has a significant potential as a potent anti-inflammatory and analgesic agent. cpu.edu.cnnih.gov

Interactive Data Table: Analgesic Efficacy in Acetic Acid-Induced Writhing Test

| Compound | ED₅₀ (mg/kg) | Relative Potency |

|---|---|---|

| Loxoprofenol-SRS (tromethamine) | 0.43 | High |

| Parecoxib sodium | 15.72 | Moderate |

| Ibuprofen | 5.00 | Moderate |

ED₅₀ represents the dose required to produce a 50% of the maximum effect.

Exploratory Research into Immunomodulatory Potential in Preclinical Contexts

The immunomodulatory potential of Loxoprofenol-SRS (tromethamine) is intrinsically linked to its mechanism of action as a non-steroidal anti-inflammatory drug. The primary way NSAIDs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins (B1171923). Prostaglandins are key mediators of inflammation and are involved in modulating immune responses.

Preclinical research on the active metabolite of loxoprofen (B1209778), which is Loxoprofenol-SRS, has provided insights into its potent inhibitory effect on prostaglandin (B15479496) synthesis. In a study using a carrageenan-induced pleurisy model in rats, oral administration of the prodrug, loxoprofen sodium, led to a dose-dependent inhibition of prostaglandin E2 (PGE2) and 6-keto-PGF1α levels in the inflammatory exudate. This inhibition of prostaglandin production is a direct reflection of the immunomodulatory activity of its active metabolite.

In vitro studies with leukocytes have further quantified the potency of the SRS trans-OH metabolite (Loxoprofenol-SRS). The IC₅₀ value, which is the concentration required to inhibit 50% of prostaglandin production, was found to be 0.02 µg/mL (0.01 µM). This demonstrated a significantly stronger inhibitory effect on PGE2 production compared to its parent compound and even indomethacin, a well-established NSAID. This potent inhibition of a key inflammatory and immune-mediating pathway underscores the immunomodulatory potential of Loxoprofenol-SRS (tromethamine) in preclinical settings.

Interactive Data Table: Inhibition of Prostaglandin E₂ Production

| Compound | IC₅₀ (µg/mL) | Relative Potency vs. Parent Compound | Relative Potency vs. Indomethacin |

|---|---|---|---|

| Loxoprofenol-SRS (SRS trans-OH metabolite) | 0.02 | ~20 times stronger | ~3 times stronger |

| Loxoprofen (Parent Compound) | Not specified, but significantly less potent | - | - |

| Indomethacin | Not specified, but less potent | - | - |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Future Trajectories in Preclinical Non-Steroidal Anti-inflammatory Drug Development and Discovery

The development of Loxoprofenol-SRS (tromethamine) aligns with several key future trajectories in the field of preclinical NSAID discovery and development. These trends are largely focused on enhancing the efficacy, safety, and utility of this class of drugs.

A significant area of advancement is the development of intravenous formulations of NSAIDs. nih.gov Intravenous administration is particularly valuable in clinical settings where oral administration is not feasible, such as in postoperative care. nih.gov The creation of an intravenous form of loxoprofen's active metabolite addresses this need and represents a strategic approach to expanding its therapeutic applications.

Another important trend is the focus on developing active metabolites of existing drugs. Loxoprofen itself is a prodrug, meaning it is converted into its active form, Loxoprofenol-SRS, in the body. cpu.edu.cn By directly formulating the active metabolite, researchers can potentially achieve a more rapid onset of action and a more predictable pharmacokinetic profile, as the need for in vivo metabolic conversion is bypassed. This strategy is a promising avenue for optimizing the therapeutic performance of established NSAIDs.

Furthermore, there is an ongoing effort to improve the safety and solubility of NSAIDs. The development of Loxoprofenol-SRS (tromethamine) as a tromethamine salt is a deliberate strategy to enhance its solubility, which is a common challenge with many NSAIDs. cpu.edu.cn Improved solubility can facilitate the development of stable intravenous formulations and may also contribute to a better safety profile by reducing the potential for localized irritation. cpu.edu.cn The pursuit of new formulations and delivery systems for existing and novel NSAIDs continues to be a major focus of research, with the goal of maximizing therapeutic benefit while minimizing adverse effects.

The preclinical data on Loxoprofenol-SRS (tromethamine) suggests that it is a promising candidate that embodies these future directions in NSAID development. Further research will be crucial to fully elucidate its clinical potential and to confirm the promising findings from these early preclinical investigations.

Q & A

Basic: What is the pharmacological mechanism of Loxoprofenol-SRS (tromethamine), and how does it differ from its parent compound, Loxoprofen?

Loxoprofenol-SRS (tromethamine) is the active metabolite of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). It inhibits cyclooxygenase (COX) isoforms, reducing prostaglandin synthesis and exerting analgesic and anti-inflammatory effects . Unlike Loxoprofen, which requires metabolic activation, Loxoprofenol-SRS is directly bioactive, making it suitable for intravenous administration. Researchers should validate its selectivity for COX-1/COX-2 using in vitro enzyme inhibition assays (e.g., recombinant COX isoforms with fluorometric substrates) and compare results to parent compound kinetics .

Basic: What standardized analytical methods are recommended for quantifying Loxoprofenol-SRS (tromethamine) in pharmacokinetic studies?

The U.S. Pharmacopeia (USP) guidelines for tromethamine-based compounds recommend high-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) for quantification. Key parameters include:

- Column : C18 reverse-phase (e.g., 5 µm particle size, 150 mm length).

- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in gradient elution.

- Detection : UV at 254 nm or MS/MS in positive ion mode .

Calibration curves should span 0.1–50 µg/mL, with validation for precision (RSD <5%) and accuracy (90–110% recovery). Include internal standards (e.g., deuterated analogs) to correct matrix effects .

Advanced: How can researchers resolve contradictions in pharmacokinetic data between animal models and human trials for Loxoprofenol-SRS (tromethamine)?

Discrepancies often arise from species-specific metabolic pathways or protein binding. Methodological approaches include:

- Comparative interspecies studies : Administer equivalent doses (mg/kg) to rodents and non-rodents, measuring plasma half-life, clearance, and volume of distribution. Use allometric scaling to predict human pharmacokinetics .

- Protein binding assays : Evaluate free drug fractions using equilibrium dialysis or ultrafiltration, as variations in albumin binding alter bioavailability .

- Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro metabolism data (e.g., CYP450 isoforms) to identify interspecies differences .

Advanced: What experimental strategies are effective in enhancing the solubility and stability of Loxoprofenol-SRS (tromethamine) in formulation studies?

Coamorphous systems with tromethamine as a coformer have proven effective for poorly soluble drugs. Methodological steps:

Preparation : Mix Loxoprofenol-SRS and tromethamine in a 1:1 molar ratio using solvent evaporation or freeze-drying.

Characterization : Confirm amorphous state via X-ray diffraction (XRD) and assess stability under accelerated conditions (40°C/75% RH for 6 months) .

Solubility testing : Use shake-flask method with biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Compare dissolution profiles to crystalline forms .

Basic: What are the ethical and regulatory considerations for clinical trials involving Loxoprofenol-SRS (tromethamine) in human subjects?

- Informed consent : Disclose risks of NSAID-related adverse effects (e.g., gastrointestinal bleeding, renal toxicity) and ensure participant understanding .

- Data protection : Comply with GDPR or local regulations by pseudonymizing data and limiting access to authorized personnel. Conduct mandatory data protection training for study staff .

- Risk assessment : Perform a Data Protection Impact Assessment (DPIA) if collecting sensitive health data, and document mitigation strategies for breaches .

Advanced: How can researchers design a robust assay to differentiate Loxoprofenol-SRS (tromethamine) from its degradation products or synthetic intermediates?

- Forced degradation studies : Expose the compound to heat (60°C), acid/alkali hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via HPLC-MS to identify impurity peaks .

- Method validation : Establish specificity by spiking samples with known impurities (e.g., Loxoprofen or tromethamine-related compounds). Use peak purity algorithms (e.g., photodiode array spectral analysis) to confirm resolution .

- Acceptance criteria : Limit unidentified impurities to <0.1% and total impurities to <0.5% per ICH Q3A guidelines .

Advanced: What statistical approaches are recommended for analyzing contradictory efficacy data in preclinical pain models for Loxoprofenol-SRS (tromethamine)?

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Stratify by model type (e.g., carrageenan-induced edema vs. neuropathic pain) .

- Sensitivity analysis : Exclude outliers or low-quality studies (e.g., those lacking blinding) to assess robustness.

- Dose-response modeling : Fit data to Emax or sigmoidal models to identify optimal therapeutic ranges and reconcile discrepancies in ED₅₀ values .

Basic: What in vitro models are suitable for evaluating the anti-inflammatory efficacy of Loxoprofenol-SRS (tromethamine)?

- COX inhibition assays : Use purified COX-1/COX-2 enzymes with arachidonic acid substrate. Measure prostaglandin E2 (PGE₂) production via ELISA .

- Cell-based models : LPS-stimulated RAW 264.7 macrophages to assess TNF-α and IL-6 suppression via qPCR or multiplex assays. Include dexamethasone as a positive control .

Advanced: How can researchers address batch-to-batch variability in Loxoprofenol-SRS (tromethamine) synthesis for reproducibility in longitudinal studies?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-line Raman spectroscopy) during synthesis to control critical quality attributes (CQAs) like particle size .

- Design of experiments (DoE) : Optimize reaction parameters (e.g., pH, temperature) using factorial designs to minimize variability. Validate robustness with ≥3 consecutive batches .

Basic: What are the key stability-indicating parameters for Loxoprofenol-SRS (tromethamine) under long-term storage conditions?

- Physical stability : Monitor for crystallization via polarized light microscopy.

- Chemical stability : Quantify degradation products monthly using validated HPLC methods. Acceptable limits: <5% degradation over 24 months at 25°C/60% RH .

- Packaging : Use amber glass vials with nitrogen headspace to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.